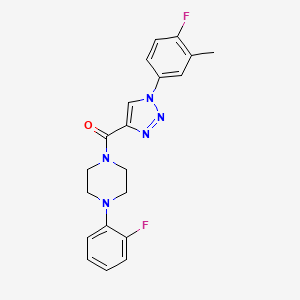

![molecular formula C14H19NO3S B2498344 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 757220-67-0](/img/structure/B2498344.png)

2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thiophene, which is a sulfur-containing heterocyclic compound . It has a cyclopenta[b]thiophene core, which is a type of thiophene with a five-membered ring fused to it. The compound also contains a carboxylic acid group (-COOH) and an amide group (-CONH2), which are common functional groups in organic chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be based on the cyclopenta[b]thiophene core, with the carboxylic acid and amide groups attached. The exact structure would depend on where these groups are attached .Chemical Reactions Analysis

Thiophenes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the carboxylic acid and amide groups would likely influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiophenes generally have higher boiling points than their hydrocarbon analogs due to the presence of sulfur .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, find applications as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from degradation due to environmental factors makes them valuable in preventing rust and extending the lifespan of metal structures.

Organic Semiconductors

The thiophene ring system plays a pivotal role in the development of organic semiconductors. These materials are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Researchers explore novel derivatives to enhance charge transport properties and optimize device performance.

Pharmacological Properties

Molecules containing the thiophene ring exhibit diverse pharmacological effects. Notably:

- Anticancer Properties : Some thiophene-based compounds demonstrate promising anticancer activity .

- Anti-Inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, making them potential candidates for drug development .

- Antimicrobial Activity : Thiophene-mediated molecules have shown efficacy against microbial pathogens .

- Antihypertensive and Anti-Atherosclerotic Effects : Research explores their impact on cardiovascular health .

Drug Development

Several drugs incorporate thiophene frameworks. For instance:

- Articaine : A 2,3,4-trisubstituted thiophene, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Synthetic Methods

Researchers employ various synthetic routes to obtain thiophene derivatives. Key methods include:

Polymer Chemistry

Thiophene-containing monomers contribute to the synthesis of conductive polymers. For example, the preparation of poly(2-methylbut-2-enyl thiophene-3-carboxylate) involves acetylene monomers derived from thiophene-3-carboxylic acid .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-ethylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-3-8(4-2)12(16)15-13-11(14(17)18)9-6-5-7-10(9)19-13/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHNXJISIWKBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)

![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)